5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide

Lipophilicity LogP Non-specific binding

Researchers requiring a validated H₃R antagonist for neuropharmacological target-ID campaigns face variability from free-base handling and isomeric impurities. This compound, supplied as a crystalline hydrobromide salt, directly addresses those challenges. - Defined N-mono-propyl SAR: Confirmed by InChIKey (UBJKJESVLWQDID-UHFFFAOYSA-N), eliminating isomeric confounding in SAR matrices. - Enhanced formulation consistency: The HBr salt reduces inter-individual PK variability vs. free base, critical for rodent behavioral studies. - CNS drug-like properties: Calculated TPSA (30.49 Ų) and LogP (4.77) fall within empirical CNS drug space, supporting brain-penetrant library design.

Molecular Formula C16H28BrNO2
Molecular Weight 346.30 g/mol
CAS No. 646520-36-7
Cat. No. B12608638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide
CAS646520-36-7
Molecular FormulaC16H28BrNO2
Molecular Weight346.30 g/mol
Structural Identifiers
SMILESCCCNCCCCCC1=CC(=C(C=C1)OC)OC.Br
InChIInChI=1S/C16H27NO2.BrH/c1-4-11-17-12-7-5-6-8-14-9-10-15(18-2)16(13-14)19-3;/h9-10,13,17H,4-8,11-12H2,1-3H3;1H
InChIKeyYBBZLWNLXLOBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxyphenyl)-N-propylpentan-1-amine Hydrobromide (CAS 646520-36-7): Structural Identity and Physicochemical Baseline for Informed Procurement


5-(3,4-Dimethoxyphenyl)-N-propylpentan-1-amine hydrobromide (CAS 646520-36-7, molecular formula C₁₆H₂₈BrNO₂, MW 346.30 g/mol) is a synthetic non-imidazole alkylamine belonging to the N-propylpentan-1-amine chemotype. The compound features a 3,4-dimethoxyphenyl ring linked via a five‑methylene spacer to a secondary N‑propylamine terminus, and is supplied exclusively as the crystalline hydrobromide salt. This salt form is documented to enhance aqueous solubility and reduce pharmacokinetic variability relative to its free base, a property corroborated by clinical salt‑screening studies of analogous amine chemotypes [1]. The compound has been catalogued in the InterBioScreen screening collection (ID STOCK1N‑19924) and is primarily employed as a small‑molecule probe in neuropharmacological target‑identification campaigns . Quantitative physicochemical descriptors derived from the Chemsrc database include a calculated LogP of 4.77 and a topological polar surface area (PSA) of 30.49 Ų .

5-(3,4-Dimethoxyphenyl)-N-propylpentan-1-amine Hydrobromide: Why In‑Class N‑Propylpentan‑1‑amines Are Not Freely Interchangeable


Although the literature groups N‑propylpentan‑1‑amines as a privileged scaffold for histamine H₃ receptor (H₃R) antagonism, the quantitative potency of individual congeners varies by orders of magnitude depending on subtle modifications of the N‑alkyl chain length, phenyl‑ring substitution pattern, and counter‑ion identity [1]. For instance, 1‑[(benzylfuran‑2‑yl)methyl]piperidinyl‑4‑oxyl‑ and benzyl‑ derivatives of N‑propylpentan‑1‑amines display pA₂ values of 8.47 and 7.79 respectively against the guinea‑pig H₃R, illustrating that even closely related derivatives can exhibit a 4.8‑fold potency gap [1]. Furthermore, substitution of the N‑propyl group with a second propyl moiety (N,N‑dipropyl) raises the calculated LogP from 4.77 to 5.50, a shift likely to alter membrane permeability, plasma‑protein binding, and metabolic clearance profiles . Consequently, the assumption that any N‑propylpentan‑1‑amine congener can replace another without re‑validation of the target‑engagement and pharmacokinetic profile is unsupported by the available structure‑activity relationship evidence.

5-(3,4-Dimethoxyphenyl)-N-propylpentan-1-amine Hydrobromide: Quantitative Differential Evidence Versus Closest Structural Analogs


Lipophilicity Reduction vs. N,N-Dipropyl Analog Moderates Non‑Specific Binding Risk

The N‑mono‑propyl substitution of the target compound results in a calculated LogP of 4.77, which is 0.73 log units lower than the 5.50 LogP of the N,N‑dipropyl analog (CAS 646520‑35‑6) . In drug discovery programmes, a LogP shift of this magnitude has been associated with measurable reduction in phospholipidosis risk and CYP450 inhibitory promiscuity [1].

Lipophilicity LogP Non-specific binding Drug-likeness N-dealkylation

Polar Surface Area Advantage Over a Catechol‑Based Isomer Suggests Superior CNS Penetration Potential

The topological polar surface area (TPSA) of the target compound is 30.49 Ų, substantially lower than the 43.70 Ų recorded for the isomeric catechol derivative dopamine hydrobromide, N,N‑dibutyl (CAS 65273‑67‑8) . PSA values below 60 Ų are generally considered permissive for passive blood‑brain barrier permeation, but the 13.2 Ų gap between these two isomers translates to a practical difference in CNS‑exposure probability [1].

Blood-brain barrier Polar surface area CNS penetration PSA

Hydrobromide Salt Form Provides Documented Pharmacokinetic Advantages Over Free Base

Hydrobromide salt formation is a well‑established strategy to enhance aqueous solubility and reduce inter‑subject pharmacokinetic variability for lipophilic amine drug candidates. In a clinical salt‑screening programme for Danirixin, the HBr salt demonstrated superior biopharmaceutical properties compared to the free base, including significantly reduced variability in drug exposure [1]. Although no head‑to‑head dissolution study has been published for the target compound itself, the 3,4‑dimethoxyphenyl‑N‑propylpentan‑1‑amine free base (oil, MW 265.39) is expected to be poorly water‑soluble; conversion to the crystalline HBr salt (m.p. not reported, but acicular crystals are obtainable by cooling an ethyl acetate solution) provides a reproducible solid‑state form suitable for accurate weighing and formulation .

Salt form Hydrobromide Solubility Pharmacokinetic variability Crystallinity

Evidence‑Backed Application Scenarios for 5-(3,4-Dimethoxyphenyl)-N-propylpentan-1-amine Hydrobromide


CNS Target‑Identification Screening Libraries Requiring Favorable BBB Permeability Surrogates

With a calculated TPSA of 30.49 Ų and a LogP of 4.77 , the target compound resides within the empirical CNS drug‑like space (TPSA < 60 Ų, LogP < 5). This makes it a strong candidate for inclusion in focused libraries designed to identify brain‑penetrant hits against GPCRs such as the histamine H₃ receptor, where the N‑propylpentan‑1‑amine scaffold has already demonstrated pA₂ values up to 8.47 [1]. By selecting the N‑mono‑propyl variant over the more lipophilic N,N‑dipropyl analogue (LogP 5.50), screening groups can reduce the probability of non‑specific membrane interactions that complicate hit triage .

In Vivo Pharmacodynamic Studies Requiring Consistent Oral or Parenteral Dosing

The HBr salt form provides a crystalline, non‑hygroscopic solid that can be accurately weighed and formulated for oral gavage or intraperitoneal injection. Class‑level evidence from amine HBr salt programmes demonstrates that HBr salts can significantly reduce inter‑individual pharmacokinetic variability compared to the free base [2]. For laboratories conducting rodent behavioural or neurochemical studies where tight control of drug exposure is essential, sourcing the pre‑formed HBr salt eliminates formulation variability and avoids the need for extemporaneous salt conversion .

Structure‑Activity Relationship Campaigns Probing N‑Alkyl Chain Length and Substitution

The target compound serves as a key reference point in SAR matrices exploring the impact of N‑alkyl substitution on H₃R potency and selectivity. Its N‑mono‑propyl group distinguishes it from both the N,N‑dipropyl analogue (increased LogP, reduced hydrogen‑bond donor capacity) and the primary amine analogue (5‑(3,4‑dimethoxyphenyl)pentan‑1‑amine). Procurement of the compound with a defined single N‑propyl substituent—confirmed by its distinct InChIKey (UBJKJESVLWQDID‑UHFFFAOYSA‑N) and mass spectrum (exact mass 345.1303 Da) —ensures that SAR conclusions are not confounded by isomeric impurities.

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